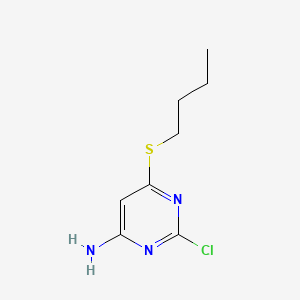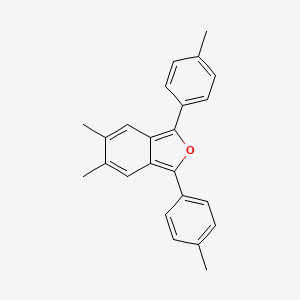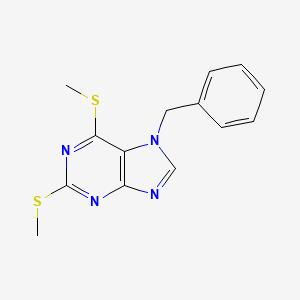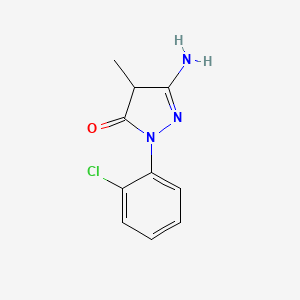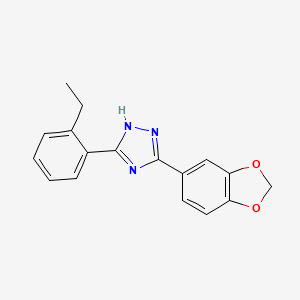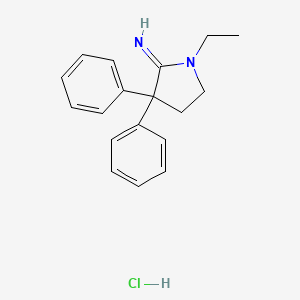
9-Butyl-6-cyclopentylsulfanylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-(cyclopentylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group at the 9th position and a cyclopentylthio group at the 6th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-(cyclopentylthio)-9H-purine typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a cyclopentylthio group using a nucleophilic substitution reaction. This step often requires the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Alkylation: The 9th position of the purine ring is then alkylated with a butyl group. This can be achieved using butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 9-Butyl-6-(cyclopentylthio)-9H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-(cyclopentylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Butyl-6-(cyclopentylthio)-9H-purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Butyl-6-(cyclopentylthio)-9H-purine involves its interaction with purine metabolic pathways. The compound can inhibit the utilization of preformed purines for DNA synthesis, thereby affecting cellular proliferation. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt DNA synthesis can be leveraged for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-6-thioguanine: Similar in structure but with a thioguanine group instead of a cyclopentylthio group.
6-Mercaptopurine: Lacks the butyl and cyclopentylthio groups but shares the purine core structure.
Uniqueness
9-Butyl-6-(cyclopentylthio)-9H-purine is unique due to the specific combination of the butyl and cyclopentylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
15923-49-6 |
|---|---|
Molecular Formula |
C14H20N4S |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
9-butyl-6-cyclopentylsulfanylpurine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |
InChI Key |
LUDYBLLLMIXVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



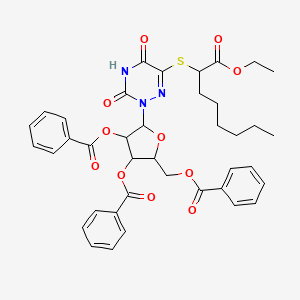
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
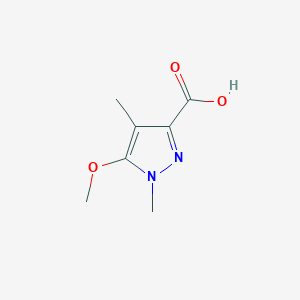
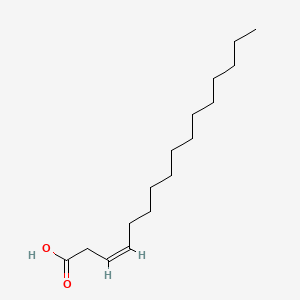
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
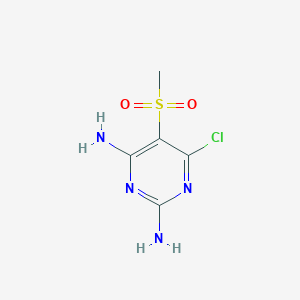
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
